molecular formula C27H28O4 B12689602 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- CAS No. 111038-47-2

2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans-

Cat. No.: B12689602
CAS No.: 111038-47-2
M. Wt: 416.5 g/mol
InChI Key: IISXXZMZLSKUTJ-QMXUZLBISA-N
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Description

2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structural features, including a methoxy group, a dimethyl group, and an oxiranylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- involves multiple steps. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxiranylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-hydroxyphenyl)-3-phenyl-, trans-
  • 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-methoxyphenyl)-3-phenyl-, trans-

Uniqueness

Compared to similar compounds, 2H-1-Benzopyran, 3,4-dihydro-7-methoxy-2,2-dimethyl-4-(4-(oxiranylmethoxy)phenyl)-3-phenyl-, trans- stands out due to its unique oxiranylmethoxy group, which imparts distinct chemical reactivity and potential biological activities .

Properties

CAS No.

111038-47-2

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

IUPAC Name

(3S,4S)-7-methoxy-2,2-dimethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-3-phenyl-3,4-dihydrochromene

InChI

InChI=1S/C27H28O4/c1-27(2)26(19-7-5-4-6-8-19)25(23-14-13-21(28-3)15-24(23)31-27)18-9-11-20(12-10-18)29-16-22-17-30-22/h4-15,22,25-26H,16-17H2,1-3H3/t22?,25-,26+/m0/s1

InChI Key

IISXXZMZLSKUTJ-QMXUZLBISA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC4CO4)C5=CC=CC=C5)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC4CO4)C5=CC=CC=C5)C

Origin of Product

United States

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